molecular formula C17H18O2 B14176787 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene CAS No. 874398-07-9

1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene

Cat. No.: B14176787
CAS No.: 874398-07-9
M. Wt: 254.32 g/mol
InChI Key: URRNZEGCIJOUAC-UHFFFAOYSA-N
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Description

1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene is an organic compound with the molecular formula C17H18O2 It is a derivative of benzene, characterized by the presence of a methoxy group and a phenylbutenyl ether group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene typically involves the reaction of 1-phenylbut-3-en-2-ol with 1-methoxy-4-hydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The phenylbutenyl group can be reduced to a phenylbutyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of 1-methoxy-4-[(1-phenylbut-3-en-2-yl)carbonyl]benzene.

    Reduction: Formation of 1-methoxy-4-[(1-phenylbutyl)oxy]benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene involves its interaction with specific molecular targets. The methoxy and phenylbutenyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • 1-Methoxy-4-(1-methylpropyl)benzene

Comparison: 1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene is unique due to the presence of both a methoxy group and a phenylbutenyl ether group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, the phenylbutenyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.

Properties

CAS No.

874398-07-9

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-methoxy-4-(1-phenylbut-3-en-2-yloxy)benzene

InChI

InChI=1S/C17H18O2/c1-3-15(13-14-7-5-4-6-8-14)19-17-11-9-16(18-2)10-12-17/h3-12,15H,1,13H2,2H3

InChI Key

URRNZEGCIJOUAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(CC2=CC=CC=C2)C=C

Origin of Product

United States

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